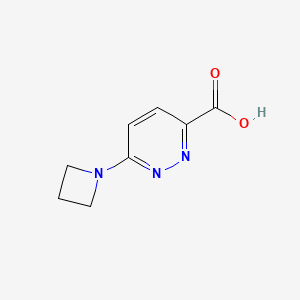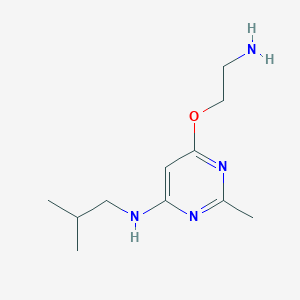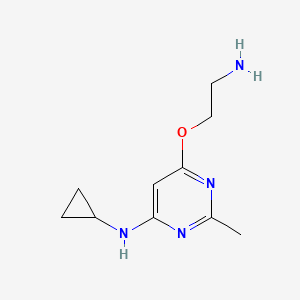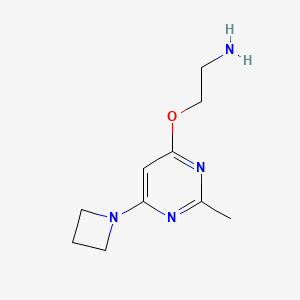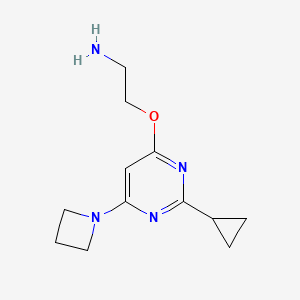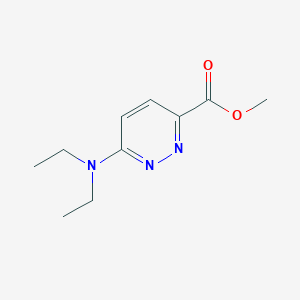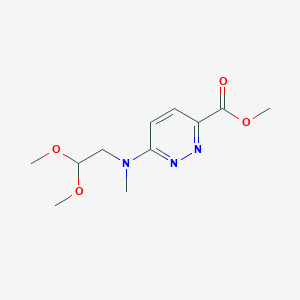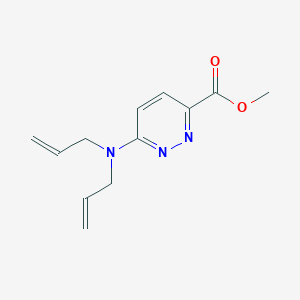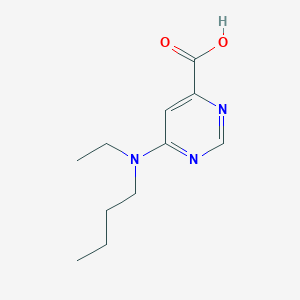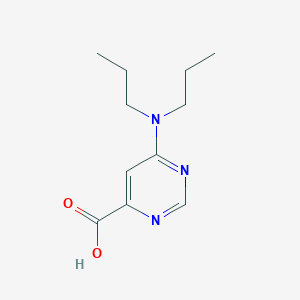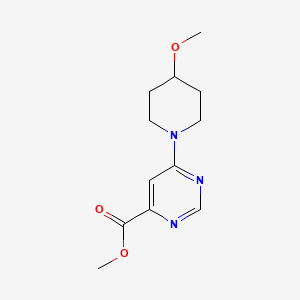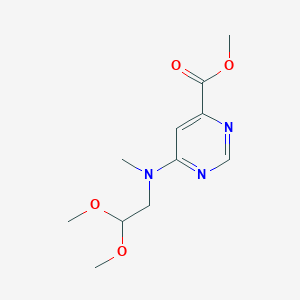
2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a complex organic compound featuring a pyrazole ring substituted with a bromomethyl group and a phenyl ring. This compound, commonly utilized in various fields of chemistry, exhibits significant versatility due to its unique structural attributes, making it a subject of scientific interest.
Mechanism of Action
Target of Action
Bromomethyl groups are often used in organic synthesis as intermediates, suggesting that this compound may interact with a variety of biological targets .
Mode of Action
Bromomethyl compounds are known to be reactive, and they can participate in various chemical reactions such as suzuki–miyaura cross-coupling . In this reaction, the bromomethyl group acts as an electrophile, reacting with a boron reagent to form a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling suggests it may play a role in synthetic pathways for the formation of carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other chemical species. For example, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: The synthesis typically begins with the formation of 3-phenyl-1H-pyrazole, achieved via the cyclization of phenylhydrazine and ethyl acetoacetate.
Step 2:
Step 3: Finally, the acetonitrile moiety is introduced via nucleophilic substitution, using a suitable cyanide source such as sodium cyanide.
Industrial Production Methods
While specific industrial methods for large-scale synthesis may vary, they typically involve optimized versions of the laboratory procedures with an emphasis on yield, purity, and cost-efficiency. Automation and continuous flow techniques are often employed to enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially involving the phenyl ring or the bromomethyl group.
Reduction: The nitrile group can be reduced to an amine under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Agents like hydrogen peroxide or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Depending on the specific reagents and conditions, the major products can range from substituted pyrazoles to aminated derivatives, expanding the compound's chemical versatility.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile is used as a building block for more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening potential bioactive compounds.
Biology and Medicine
This compound's derivatives have shown promise in medicinal chemistry, particularly as potential inhibitors of specific enzymes or receptors
Industry
In the industrial sector, its derivatives are explored as intermediates in the synthesis of agricultural chemicals, dyes, and materials science applications due to their robust chemical properties.
Comparison with Similar Compounds
When compared to other pyrazole derivatives, 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both the bromomethyl and nitrile groups. Similar compounds might include:
1-Phenyl-3-methyl-5-pyrazolone: Lacking the nitrile group and differing in substitution pattern.
4-Bromomethyl-1H-pyrazoles: Lacking the phenyl group and different functional groups.
2-(3-Phenyl-1H-pyrazol-1-yl)acetonitrile: Lacks the bromomethyl group, impacting its reactivity and applications.
Conclusion
This compound stands out due to its complex structure and versatile reactivity. Its unique combination of functional groups enables diverse chemical transformations and applications, from synthetic chemistry to potential medical therapeutics. Researchers continue to explore its full potential, paving the way for innovative advancements in multiple scientific fields.
Properties
IUPAC Name |
2-[4-(bromomethyl)-3-phenylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFACKZNHJUHLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CBr)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


